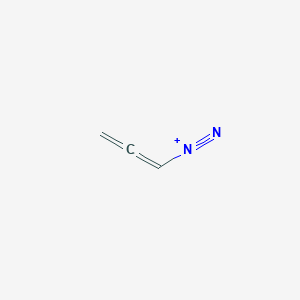
Propadiene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propadiene-1-diazonium is a diazonium compound derived from propadiene. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propadiene-1-diazonium can be synthesized through the diazotization of propadiene. This involves the reaction of propadiene with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) under cold conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{C}=\text{CH}_2 + \text{HNO}_2 \rightarrow \text{CH}_2=\text{C}=\text{CH}_2\text{N}_2^+ + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and safe handling of the reactive intermediates. The use of automated systems can help control the reaction conditions, such as temperature and concentration, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Aromatic compounds with electron-donating groups, such as phenols and anilines, are typical substrates.
Reduction: Reducing agents like sodium sulfite or hypophosphorous acid are used.
Major Products
Substitution: Halides, hydroxides, and nitriles.
Coupling: Azo compounds.
Reduction: Amines.
Aplicaciones Científicas De Investigación
Propadiene-1-diazonium has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: It can be used to modify surfaces and create functional materials with specific properties.
Biological Studies: Its derivatives can be used as probes or labels in biochemical assays.
Mecanismo De Acción
The mechanism of action of propadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various transformations depending on the reaction conditions. The diazonium ion can act as an electrophile, reacting with nucleophiles to form substitution products, or as a coupling partner in azo coupling reactions. The specific pathways and intermediates depend on the nature of the reactants and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Propyne-1-diazonium: Similar in structure but differs in reactivity due to the presence of a triple bond.
Allene-1-diazonium: Another similar compound with different electronic properties.
Uniqueness
Propadiene-1-diazonium is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other diazonium compounds. This makes it a valuable intermediate for specific synthetic applications that require unique reactivity patterns.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with unique reactivity and a wide range of applications in scientific research. Its preparation, chemical reactions, and applications make it an important intermediate in the field of chemistry.
Propiedades
Número CAS |
918108-28-8 |
|---|---|
Fórmula molecular |
C3H3N2+ |
Peso molecular |
67.07 g/mol |
InChI |
InChI=1S/C3H3N2/c1-2-3-5-4/h3H,1H2/q+1 |
Clave InChI |
DNLONRDBPGTZDX-UHFFFAOYSA-N |
SMILES canónico |
C=C=C[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
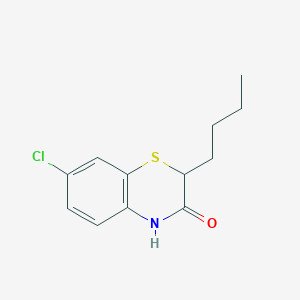
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
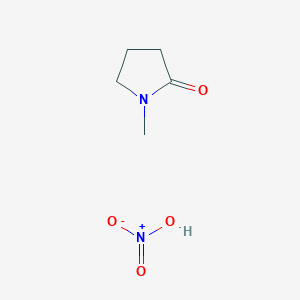
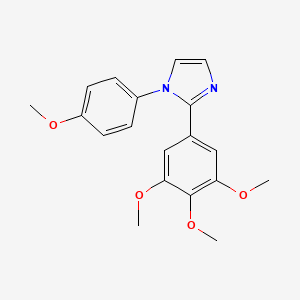
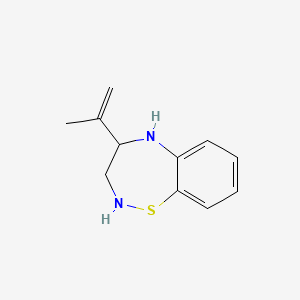
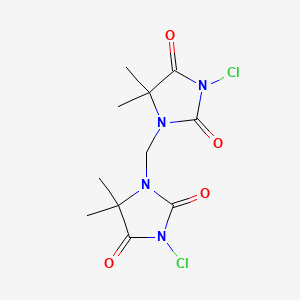

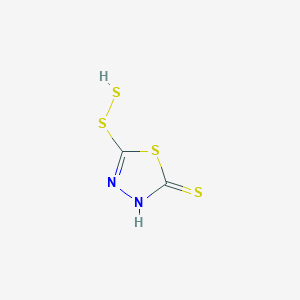

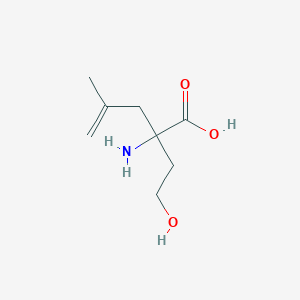
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
